6,7-Dichloroquinazolin-4(3H)-one
Overview
Description
6,7-Dichloroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of chlorine atoms at the 6 and 7 positions of the quinazolinone ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dichloroquinazolin-4(3H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of 2,3-dichlorobenzamide with formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-dichlorobenzamide and formamide.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures (around 150-200°C).
Cyclization: The cyclization reaction leads to the formation of the quinazolinone ring, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted quinazolinones can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazolinone N-oxides.
Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.
Scientific Research Applications
6,7-Dichloroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dichloroquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
6,7-Dichloroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone: Lacks the chlorine substituents, resulting in different chemical and biological properties.
6-Chloroquinazolin-4(3H)-one: Contains a single chlorine atom, leading to distinct reactivity and applications.
7-Chloroquinazolin-4(3H)-one: Similar to the above, with unique properties due to the position of the chlorine atom.
The presence of two chlorine atoms at the 6 and 7 positions in this compound makes it unique, as it can exhibit different reactivity patterns and biological activities compared to its mono-chlorinated counterparts.
Properties
IUPAC Name |
6,7-dichloro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESAHLRLKCVJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289822 | |
Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-39-0 | |
Record name | 6958-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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